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Compound of Interest

Compound Name: 5-Bromo-2-hydroxybenzonitrile

Cat. No.: B1273605 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-
hydroxybenzonitrile, a key intermediate in the development of various therapeutic agents.

The following sections present available and predicted spectroscopic data, detailed

experimental protocols for acquiring such data, and graphical representations of analytical

workflows. This document is intended for researchers, scientists, and professionals in the field

of drug development and chemical analysis.

Spectroscopic Data Summary
The structural elucidation of 5-Bromo-2-hydroxybenzonitrile is achieved through the

combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). While experimental ¹H NMR data is available,

complete experimental datasets for ¹³C NMR, IR, and MS are not readily found in the public

domain. The subsequent tables provide a compilation of available experimental data and

predicted values based on established spectroscopic principles.

Table 1: ¹H NMR Spectral Data of 5-Bromo-2-
hydroxybenzonitrile
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

11.41 s - OH

7.86 d 2.4 H-6

7.65 dd 8.9, 2.4 H-4

6.98 d 8.9 H-3

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of 5-Bromo-2-
hydroxybenzonitrile
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Predicted Chemical Shift
(δ) ppm

Assignment Justification

~160 C-2 (C-OH)

The carbon attached to the

hydroxyl group is expected to

be significantly deshielded.

~140 C-4

Aromatic carbon with a

downfield shift due to the

influence of adjacent electron-

withdrawing groups.

~135 C-6
Aromatic carbon deshielded by

the adjacent nitrile group.

~120 C-1 (C-CN)
The carbon of the nitrile group

typically appears in this region.

~118 CN The nitrile carbon itself.

~115 C-5 (C-Br)

The carbon attached to

bromine is expected to be

shielded compared to other

aromatic carbons.

~115 C-3
Aromatic carbon shielded by

the adjacent hydroxyl group.

Note: These are predicted values. Actual experimental values may vary.

Table 3: Predicted Infrared (IR) Spectral Data of 5-
Bromo-2-hydroxybenzonitrile
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (phenolic)

~3100-3000 Medium Aromatic C-H stretch

~2230-2210 Strong, Sharp C≡N stretch (nitrile)

~1600-1450 Medium-Strong Aromatic C=C ring stretch

~1250 Strong C-O stretch (phenol)

~700-500 Medium-Strong C-Br stretch

Note: These are predicted values. Actual experimental values may vary. An ATR-IR spectrum is

noted to be available from Aldrich, catalog number 697184.[1]

Table 4: Predicted Mass Spectrometry (MS) Data of 5-
Bromo-2-hydroxybenzonitrile

m/z
Predicted Relative
Intensity (%)

Assignment

197/199 ~100 / ~98

[M]⁺/ [M+2]⁺ Molecular ion

peak (due to ⁷⁹Br and ⁸¹Br

isotopes)

170/172 Variable [M-HCN]⁺

118 Variable [M-Br]⁺

90 Variable [M-Br-HCN]⁺

Note: These are predicted values. A GC-MS spectrum is noted to be available.[1] The presence

of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 5-
Bromo-2-hydroxybenzonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-hydroxybenzonitrile in

0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00). Transfer the solution to a 5 mm

NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. A standard single-pulse experiment is typically used. Key parameters include a

spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width of around 220 ppm is necessary. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay may be required to obtain a spectrum with adequate signal-to-noise.

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform.

The resulting spectra should be phased and baseline corrected. Chemical shifts are

referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of solid 5-Bromo-2-hydroxybenzonitrile
directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good

contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then,

acquire the sample spectrum. Typically, 16 to 32 scans are co-added over a spectral range

of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The instrument's software will automatically ratio the sample spectrum

against the background spectrum to generate the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
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Sample Introduction (GC-MS): Dissolve a small amount of 5-Bromo-2-hydroxybenzonitrile
in a volatile organic solvent such as dichloromethane or ethyl acetate. Inject a small volume

(e.g., 1 µL) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

The GC will separate the compound from any impurities before it enters the mass

spectrometer.

Ionization (Electron Ionization - EI): In the mass spectrometer, the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to

ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge ratio (m/z).

Data Acquisition and Analysis: A detector records the abundance of each ion at a specific

m/z value, generating a mass spectrum. The data is processed to identify the molecular ion

and characteristic fragment ions.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

complementary nature of the different techniques in elucidating the structure of 5-Bromo-2-
hydroxybenzonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1273605?utm_src=pdf-body
https://www.benchchem.com/product/b1273605?utm_src=pdf-body
https://www.benchchem.com/product/b1273605?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

5-Bromo-2-hydroxybenzonitrile

Dissolution in Solvent

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

¹H & ¹³C NMR Spectra IR Spectrum Mass Spectrum

Structure Elucidation

Click to download full resolution via product page

General workflow for spectroscopic analysis.
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Complementary roles of spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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